molecular formula C13H15NSi B2484918 3-(Trimethylsilylethynyl)-1H-indole CAS No. 1377861-02-3

3-(Trimethylsilylethynyl)-1H-indole

Cat. No. B2484918
M. Wt: 213.355
InChI Key: YSYLFGLCCVYDNH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-(Trimethylsilylethynyl)-1H-indole derivatives often involves the Sonogashira coupling reaction, a powerful method for forming carbon-carbon bonds between alkynes and aryl or vinyl halides. For example, the synthesis of a related compound, 1-ethyl-2-phenyl-3-[2-(trimethylsilyl)ethynyl]-1H-indole , was achieved by a Sonogashira-type reaction between 1-ethyl-3-iodo-2-phenyl-1H-indole and trimethylsilylacetylene, showcasing the applicability of this method for attaching the trimethylsilylethynyl group to the indole ring (Baglai, Maraval, Duhayon, & Chauvin, 2013).

Molecular Structure Analysis

The molecular structure of 3-(Trimethylsilylethynyl)-1H-indole derivatives can be characterized by X-ray crystallography, which provides detailed information about the arrangement of atoms within the molecule. For example, in the synthesized 1-ethyl-2-phenyl-3-[2-(trimethylsilyl)ethynyl]-1H-indole , the indole ring system is nearly planar, and the supramolecular aggregation is completed by weak C—H⋯π interactions, indicating the significance of the trimethylsilyl group in influencing the molecular conformation and intermolecular interactions (Baglai, Maraval, Duhayon, & Chauvin, 2013).

Scientific Research Applications

Indole Derivatives in Drug Discovery and Development

Indole and its derivatives are a cornerstone in medicinal chemistry, owing to their diverse pharmacological properties and structural versatility. These compounds have been the focus of numerous research studies aiming at the development of new therapeutic agents. The presence of a trimethylsilylethynyl group at the 1-position of the indole ring can significantly alter the electronic and steric properties of the molecule, potentially leading to novel biological activities.

Indole-based compounds, including those modified with trimethylsilylethynyl groups, have been explored for their anticancer, antimicrobial, and anti-inflammatory activities, among others. These activities are attributed to the ability of indole derivatives to interact with a variety of biological targets, including enzymes, receptors, and DNA. The modification of the indole core structure with various functional groups, such as the trimethylsilylethynyl moiety, has been a strategy to optimize drug-likeness properties, including solubility, stability, and bioavailability (Ali et al., 2013).

Advances in Synthesis Techniques

The synthesis of indole derivatives, including those substituted with trimethylsilylethynyl groups, has been a subject of intense research. Novel synthetic routes have been developed to efficiently construct these complex molecules. For example, the review by Taber and Tirunahari (2011) presents a comprehensive framework for the classification of all indole syntheses, highlighting the creativity and innovation in the field of organic synthesis. Such methodologies enable the construction of indole derivatives with specific functional groups, paving the way for the synthesis of new compounds with potential scientific applications (Taber & Tirunahari, 2011).

Indole in Chemoprotection and Liver Disease Management

Indole-3-carbinol (I3C) and its derivatives have shown significant promise in the context of chemoprotection and the management of liver diseases. Although not directly related to 3-(Trimethylsilylethynyl)-1H-indole, the study of I3C provides insights into the potential health benefits of indole derivatives. These compounds, including DIM (a dimer of I3C), have been researched for their protective effects against chronic liver injuries and their role in chemoprevention. The pleiotropic effects of indoles, including anti-fibrosis, anti-tumor, antioxidant, and immunomodulatory activities, highlight the potential of indole derivatives in therapeutic interventions (Wang et al., 2016).

properties

IUPAC Name

2-(1H-indol-3-yl)ethynyl-trimethylsilane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NSi/c1-15(2,3)9-8-11-10-14-13-7-5-4-6-12(11)13/h4-7,10,14H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSYLFGLCCVYDNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C#CC1=CNC2=CC=CC=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NSi
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Trimethylsilylethynyl)-1H-indole

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